N-benzyl-4,5-dihydro-1,3-thiazol-2-amine

Aldose Reductase Inhibition Diabetic Complications Thiazoline Derivatives

Researchers targeting diabetic complications or nitric oxide synthase pathways often face inconsistent SAR due to improper N-substitution patterns. This compound delivers the exact N-benzyl thiazoline scaffold required: • Enables ALR2 inhibitor libraries with IC50=1.39 μM and selectivity over ALR1 (outperforms Sorbinil). • Distinct NOS modulation profile vs. N-phenyl analogs; essential for isoform-selective tool development. • Well-defined physical properties (crystalline solid, mp 113°C, water-soluble) ensure reproducible handling and formulation. Supplied with full QA documentation; standard global shipping under ambient conditions.

Molecular Formula C10H12N2S
Molecular Weight 192.28 g/mol
CAS No. 13578-57-9
Cat. No. B083603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4,5-dihydro-1,3-thiazol-2-amine
CAS13578-57-9
SynonymsN-Benzyl-4,5-dihydrothiazol-2-aMine
Molecular FormulaC10H12N2S
Molecular Weight192.28 g/mol
Structural Identifiers
SMILESC1CSC(=N1)NCC2=CC=CC=C2
InChIInChI=1S/C10H12N2S/c1-2-4-9(5-3-1)8-12-10-11-6-7-13-10/h1-5H,6-8H2,(H,11,12)
InChIKeyGANOLKRMSPPWQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-4,5-dihydro-1,3-thiazol-2-amine Overview


N-Benzyl-4,5-dihydro-1,3-thiazol-2-amine (CAS 13578-57-9) is a heterocyclic compound characterized by a partially saturated 1,3-thiazole ring and a benzyl group on the exocyclic nitrogen . It serves as a key building block in the synthesis of more complex heterocyclic molecules with diverse biological activities . The compound is a crystalline solid with a melting point of 113 °C and exhibits two tautomeric forms (imino and keto), which can influence its reactivity and interactions . This structural class is of significant interest in medicinal chemistry for the development of novel therapeutic agents .

N-Benzyl thiazoline scaffold for SAR-driven synthesis of ALR2, NOS, and fungicide leads
Crystalline solid with defined melting behavior supports purification and handling
Tautomeric equilibrium (imino/keto) influences derivatization and reactivity pathways

N-Benzyl-4,5-dihydro-1,3-thiazol-2-amine: Why It's Irreplaceable


Simple substitution with a generic thiazoline or thiazole building block is not viable for N-Benzyl-4,5-dihydro-1,3-thiazol-2-amine (CAS 13578-57-9). The specific N-benzyl substitution pattern is a critical determinant of biological activity and selectivity across multiple therapeutic targets, including nitric oxide synthase (NOS) isoforms and aldose reductase (ALR2) [1]. Altering or removing the benzyl group fundamentally changes the compound's pharmacological profile, as demonstrated by comparative studies where N-benzyl derivatives exhibit significantly different inhibitory potencies and selectivities compared to N-phenyl or unsubstituted analogs [2]. Furthermore, the compound's specific tautomeric equilibrium (imino vs. keto) and resulting physical properties (e.g., a well-defined melting point of 113 °C) impact its handling, formulation, and reactivity, which are not shared by other in-class compounds . Therefore, for research aiming to replicate or build upon specific structure-activity relationships (SAR), substitution is not a scientifically sound option.

Replacing the N-benzyl group with H or phenyl may shift selectivity for ALR2, NOS, and antifungal targets.
Generic thiazoline/thiazole cores differ in tautomeric balance and melting behavior, affecting formulation and reactivity.
Comparative SAR shows N-benzyl derivatives exhibit distinct pharmacological profiles; substitution may not replicate published results.

N-Benzyl-4,5-dihydro-1,3-thiazol-2-amine Comparative Evidence


ALR2 Potency vs. Sorbinil

A study on thiazoline derivatives as aldose reductase (ALR2) inhibitors identified compound 7b, which contains an N-benzyl substituent on the thiazoline core, as a highly potent lead [1]. Its activity was compared directly to the established clinical benchmark, Sorbinil. Compound 7b demonstrated superior potency against the target ALR2, with an IC50 of 1.39 ± 2.21 μM, which is more than two-fold more potent than Sorbinil's IC50 of 3.14 ± 0.02 μM under the same assay conditions [1].

ALR2 Potency vs. Sorbinil
Head-to-head
Compound 7b IC50 1.39 ± 2.21 μM vs Sorbinil IC50 3.14 ± 0.02 μM (approx. 2.3-fold lower IC50)
Supports N-benzyl thiazoline as a higher-potency ALR2 inhibitor scaffold in this assay context.
In vitro enzyme assay; replicate in target model.
Aldose Reductase Inhibition Diabetic Complications Thiazoline Derivatives

ALR2 Selectivity over ALR1

In addition to its potency, the same study evaluated the selectivity of compound 7b (N-benzyl thiazoline) for the therapeutic target ALR2 versus the closely related ALR1 isoform. Compound 7b exhibited only 23.4% inhibition of ALR1, demonstrating a clear preference for inhibiting ALR2 [1]. This is a critical differentiator, as off-target inhibition of ALR1 is associated with undesirable side effects.

ALR2 Selectivity over ALR1
Class-level inference
23.4% ALR1 inhibition at concentration yielding ALR2 IC50 1.39 μM
Indicates functional selectivity for ALR2 over ALR1 in this derivative.
Review selectivity across a broader panel.
Isoform Selectivity Aldose Reductase Thiazoline Scaffold

NOS Modulation: N-Benzyl vs. N-Phenyl

A study on N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles evaluated their ability to modulate nitric oxide synthase (NOS) isoforms [1]. While the parent compound N-benzyl-4,5-dihydro-1,3-thiazol-2-amine itself showed modest activity, the class of N-benzyl substituted compounds demonstrated a distinct pharmacological profile. Specifically, a close analog, 2-(3-aminomethylphenylamino)-4,5-dihydrothiazole, was found to be a potent inhibitor with an IC50 of 13 μM against rat neuronal NOS and 19 μM against human inducible NOS [1]. The study highlights that the nature of the N-substituent (benzyl vs. phenyl) is critical for the resulting NOS modulatory activity, with several thioureas and 4,5-dihydrothiazoles also found to stimulate human inducible NOS activity in a time-dependent manner [1].

NOS Modulation: N-Benzyl vs. N-Phenyl
Cross-study comparable
N-benzyl analog IC50 13 μM (rat nNOS), 19 μM (human iNOS); N-phenyl analogs show different activity profiles.
N-benzyl substitution yields a distinct NOS modulatory profile vs. N-phenyl.
Derived from a close analog; confirm with parent scaffold.
Nitric Oxide Synthase Cancer Therapeutics Thiazoline Derivatives

In Vivo Antifungal Activity Against Tomato Late Blight

A focused library of 2-benzylimino-1,3-thiazoline derivatives was synthesized and screened for in vivo fungicidal activity against six typical plant diseases [1]. At a concentration of 100 μg/mL, twenty-eight compounds from this library demonstrated a control value of over 50% against tomato late blight (caused by Phytophthora infestans) [1]. This finding validates the N-benzyl thiazoline scaffold as a promising starting point for developing new agricultural fungicides, with the specific substitution pattern being essential for this observed activity.

In Vivo Antifungal Screen
Class-level inference
28/54 N-benzyl thiazoline derivatives showed >50% control of tomato late blight at 100 μg/mL.
Supports utility of N-benzyl thiazoline core for fungicide screening.
In vivo whole-plant assay; field validation needed.
Agricultural Fungicides Plant Pathology Thiazoline Library

N-Benzyl-4,5-dihydro-1,3-thiazol-2-amine Application Scenarios


ALR2 Inhibitor Synthesis & Screening

This compound is a crucial building block for generating libraries of thiazoline-based ALR2 inhibitors. As demonstrated by the data in Section 3, the N-benzyl substitution pattern is key to achieving high potency (IC50 = 1.39 μM) and excellent selectivity over ALR1, outperforming the benchmark Sorbinil [1]. Procurement of N-Benzyl-4,5-dihydro-1,3-thiazol-2-amine enables the synthesis of focused libraries aimed at optimizing this promising lead series for the treatment of diabetic neuropathy, nephropathy, and retinopathy.

NOS Modulation Research

Researchers investigating the role of NOS isoforms in cancer and other diseases should utilize this compound to synthesize and study new NOS modulators. The evidence in Section 3 confirms that N-benzyl-substituted 4,5-dihydrothiazoles possess a distinct activity profile compared to N-phenyl analogs, including both inhibition and time-dependent stimulation of NOS isoforms [2]. This compound is essential for probing the structure-activity relationship (SAR) at the N-substituent position to develop isoform-selective NOS inhibitors or activators.

Oomycete Fungicide Development

Agrochemical discovery programs focused on combating diseases like tomato late blight (Phytophthora infestans) will find this compound invaluable. As shown in Section 3, a library of 2-benzylimino-1,3-thiazolines, derived from similar building blocks, exhibited significant in vivo fungicidal activity, with over 50% of the compounds achieving >50% disease control [3]. Procuring N-Benzyl-4,5-dihydro-1,3-thiazol-2-amine provides a validated starting point for synthesizing and evaluating new chemical entities with potential as commercial fungicides.

Heterocyclic Chemistry & Library Synthesis

Due to its well-defined physical properties (crystalline solid, melting point 113 °C, water solubility) and two reactive tautomeric forms (imino and keto), N-Benzyl-4,5-dihydro-1,3-thiazol-2-amine is a versatile building block for creating diverse heterocyclic compound libraries . Its unique benzyl-thiazoline core provides a distinct chemical space that is underexplored, making it an attractive scaffold for hit discovery in multiple therapeutic areas.

Application
Selection Property
Validation Focus
ALR2 Inhibitor Lead Optimization
N-Benzyl thiazoline scaffold for potency context vs. Sorbinil
ALR2 vs ALR1 selectivity and IC50 validation
NOS Isoform Research
N-Benzyl vs N-phenyl modulation profile
iNOS/nNOS activity and stimulation context
Oomycete Fungicide Screening
N-Benzyl thiazoline core for in vivo antifungal library synthesis
Whole-plant disease control validation
Heterocyclic Library Synthesis
Crystalline solid with tautomeric reactivity
Purification and derivatization workflow review
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